2,3-二氯异烟酸

描述

2,3-Dichloroisonicotinic acid (2,3-DCINA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. First discovered in the early 1960s, 2,3-DCINA has since been studied for its potential applications in biochemistry, physiology, and pharmacology.

科学研究应用

植物病害防治

INA 已被用作农业领域对抗植物病害的潜在武器 . 它被用作诱导剂,一种刺激植物免疫系统的物质,使其在出现首个症状之前就对感染产生抗性 . 这种方法基于激活植物的天然防御机制,是农业中发展最快且最有前景的策略之一 .

诱导系统获得抗性 (SAR)

已知 INA 可诱导植物中的系统获得抗性 (SAR) . SAR 是植物通过进化过程发展起来的天然植物防御机制。 它对病原体具有广谱作用 . INA 作为一种诱导剂,在病原体攻击后或通过模拟植物-病原体相互作用的化合物人工引发这种现象 .

酯类衍生物的应用

INA 已被用于制备、表征、植物毒性和 28 种酯类衍生物的植物抗性诱导功效 . 这些 INA 的酯类衍生物被视为植物天然免疫系统的潜在诱导剂 .

早疫病的控制

INA 已被用作植物防御诱导剂来控制早疫病 (EB),这是一种由坏死性病原体番茄链格孢菌引起的番茄常见且破坏性的疾病 . 然而,发现 INA 对 EB 没有提供任何保护作用

作用机制

Target of Action

2,3-Dichloroisonicotinic acid is a derivative of isonicotinic acid It’s known that isonicotinic acid, a related compound, targets the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the activation of isoniazid, a drug used to treat tuberculosis .

Mode of Action

It’s suggested that the physiological effects of isonicotinic acid and its derivatives, including 2,3-dichloroisonicotinic acid, are mediated by the inhibition of catalase’s ability to degrade h2o2 .

Biochemical Pathways

It’s known that salicylic acid, a compound with a similar structure, induces alternative pathway respiration by activating the expression of the alternative oxidase gene . This leads to the inhibition of both ATP synthesis and respiratory O2 uptake .

Result of Action

It’s known that 2,6-dichloroisonicotinic acid, a related compound, stimulates systemic acquired resistance (sar) in plants, making them resistant to various pathogens .

安全和危害

When handling 2,3-Dichloroisonicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

生化分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,3-Dichloroisonicotinic acid on various types of cells and cellular processes are diverse. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 2,3-Dichloroisonicotinic acid are still being investigated.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dichloroisonicotinic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which 2,3-Dichloroisonicotinic acid exerts its effects are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloroisonicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3-Dichloroisonicotinic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,3-Dichloroisonicotinic acid is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels.

Transport and Distribution

2,3-Dichloroisonicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3-Dichloroisonicotinic acid and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

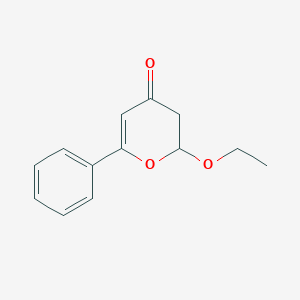

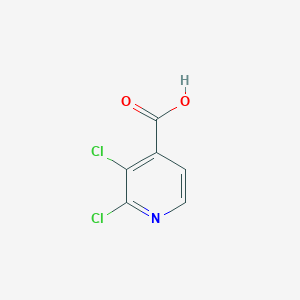

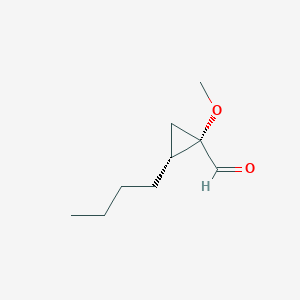

IUPAC Name |

2,3-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZKKTZKRCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939835 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184416-84-0 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)